molecular formula C13H8Cl2N2O B6269450 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile CAS No. 1909327-80-5

5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile

Cat. No.: B6269450
CAS No.: 1909327-80-5
M. Wt: 279.1
InChI Key:
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Description

5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile is a chemical compound with the molecular formula C13H8Cl2N2O It is a pyridine derivative that features a chlorophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine or aldehyde derivatives.

Scientific Research Applications

5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and carbonitrile groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-6-methoxypyridine-3-carbonitrile: Similar structure but lacks the chlorophenyl group.

    6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile: Similar structure but lacks the chlorine atom on the pyridine ring.

    5-chloro-6-[(4-chlorophenyl)methoxy]pyridine-3-carbonitrile: Similar structure but with a different position of the chlorine atom on the phenyl ring.

Uniqueness

5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile is unique due to the presence of both the chlorophenyl and carbonitrile groups, which can impart specific chemical and biological properties

Properties

CAS No.

1909327-80-5

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.1

Purity

0

Origin of Product

United States

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